

Technical Guide: 3,2'-Dihydroxy-4,4'-dimethoxychalcone

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Compound of Interest

Compound Name: 3,2'-Dihydroxy-4,4'-
dimethoxychalcone

Cat. No.: B3028655

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CAS Number: 2567-65-9

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **3,2'-Dihydroxy-4,4'-dimethoxychalcone** (CAS 2567-65-9) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemical properties of the chalcone scaffold and detailed experimental findings for structurally similar dihydroxy-dimethoxy chalcone analogues. The presented data and methodologies should be considered as a predictive reference for initiating research on the title compound.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β -unsaturated ketone core that connects two aromatic rings. This structural motif imparts a wide array of biological activities, making chalcones a subject of intense research in medicinal chemistry. **3,2'-Dihydroxy-4,4'-dimethoxychalcone**, with its specific substitution pattern of hydroxyl and methoxy groups, is a promising candidate for investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases. The electronic and steric properties conferred by these substituents are expected to modulate its interaction with biological targets.

Physicochemical Properties

While specific experimental data for the title compound is not readily available, the following properties can be predicted based on its structure and data from similar chalcones.

Property	Value	Source
CAS Number	2567-65-9	ChemNorm[1]
Molecular Formula	C ₁₇ H ₁₆ O ₅	ChemNorm[1]
Molecular Weight	300.31 g/mol	ChemNorm[1]
Appearance	Expected to be a powder	ChemNorm[1]
Purity	Typically available at 95-98% (HPLC)	ChemNorm[1]
Storage Conditions	-20°C, sealed, in a ventilated, dry environment	ChemNorm[1]

Synthesis

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. For the synthesis of **3,2'-Dihydroxy-4,4'-dimethoxychalcone**, the logical precursors would be 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure and may require optimization for the specific synthesis of **3,2'-Dihydroxy-4,4'-dimethoxychalcone**.

- Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol or methanol.

- **Catalyst Addition:** To the stirred solution, slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- **Reaction:** Stir the reaction mixture at room temperature for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with a dilute acid (e.g., 10% HCl) to precipitate the product.
- **Isolation and Purification:** Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

A solvent-free "grinding" technique has also been reported for the synthesis of other dihydroxy-dimethoxy chalcones, offering a greener and potentially higher-yield alternative. This involves grinding the reactants with solid NaOH in a mortar and pestle.

Biological Activities and Quantitative Data (Based on Analogues)

Due to the lack of specific data for **3,2'-Dihydroxy-4,4'-dimethoxychalcone**, this section summarizes the biological activities and quantitative data of structurally related chalcones. These findings provide a strong rationale for investigating similar activities in the title compound.

Anticancer Activity

Structurally similar chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)
2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone	U266 (Multiple Myeloma)	15.02
MM.1S (Multiple Myeloma)	18.36	
RPMI8226 (Multiple Myeloma)	25.97	
2',4-Dihydroxy-4',6'-dimethoxy-chalcone	MCF-7 (Breast Cancer)	52.5
MDA-MB-231 (Breast Cancer)	66.4	

Anti-inflammatory Activity

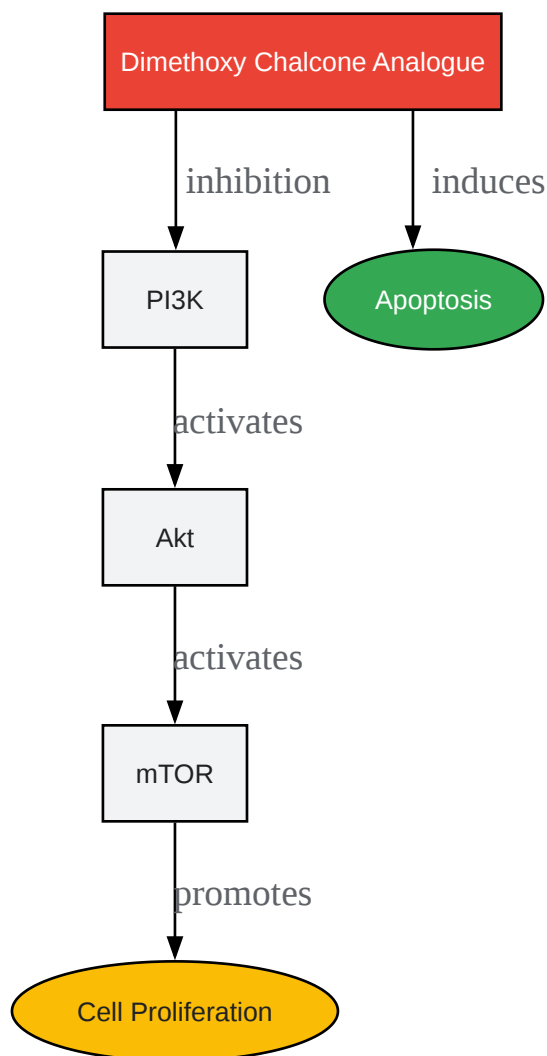
The anti-inflammatory potential of chalcone derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, 2'-hydroxy-3,6'-dimethoxychalcone has been shown to significantly inhibit NO production in RAW 264.7 cells. At a concentration of 10 μM, it inhibited NO production by approximately 72.58% compared to the LPS-only control.

Effects on Melanogenesis

Certain di-methoxylated chalcones have been found to inhibit melanogenesis. For example, 2'-hydroxy-3,6'-dimethoxychalcone reduced melanin content and intracellular tyrosinase activity in α-MSH-stimulated B16F10 cells. At a concentration of 5 μM, this compound reduced the expression of key melanogenic enzymes tyrosinase, TRP-1, and TRP-2 by approximately 36.26%, 26.36%, and 46.50%, respectively.

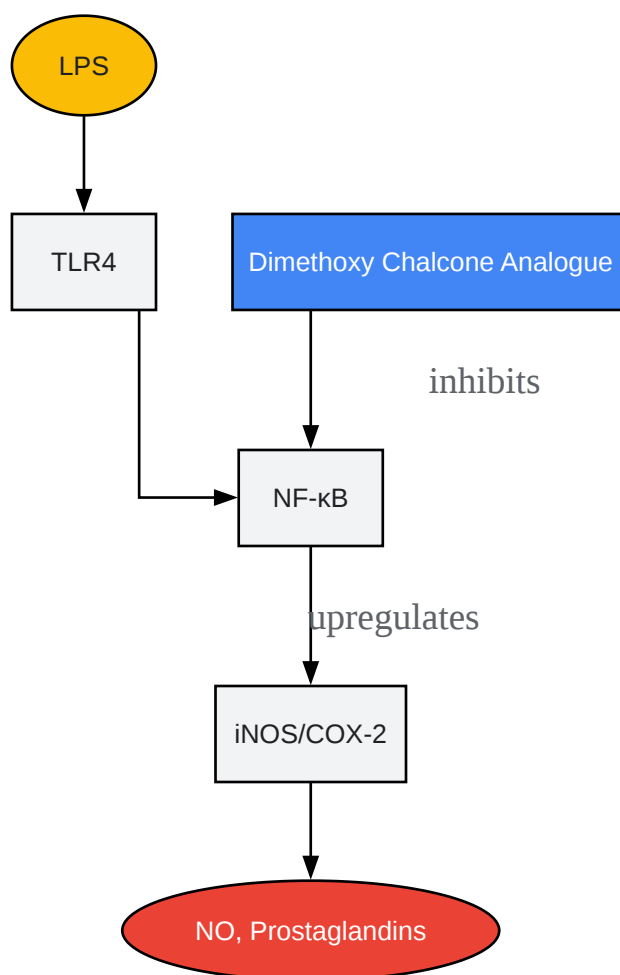
Signaling Pathways (Based on Analogues)

The biological effects of dimethoxy-chalcone derivatives are mediated through various signaling pathways. The following diagrams illustrate pathways identified for structurally similar compounds, which are plausible targets for **3,2'-Dihydroxy-4,4'-dimethoxychalcone**.



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Caption: PI3K/Akt/mTOR signaling pathway inhibition by a dimethoxy chalcone analogue.



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Caption: Inhibition of the NF-κB inflammatory pathway by a dimethoxy chalcone analogue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of chalcones, based on studies of similar compounds.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of the chalcone derivative (e.g., 0.1 to 100 μM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

- **Cell Lysis:** Treat cells with the chalcone for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **Gel Electrophoresis:** Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, mTOR, NF- κB , β -actin) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: A standard workflow for Western Blot analysis.

Conclusion

While direct experimental data on **3,2'-Dihydroxy-4,4'-dimethoxychalcone** is currently sparse, the extensive research on structurally related chalcones provides a solid foundation for predicting its potential as a bioactive molecule. The presence of both hydroxyl and methoxy groups suggests a compound with significant potential for anticancer and anti-inflammatory activities, likely mediated through key cellular signaling pathways such as PI3K/Akt/mTOR and NF- κ B. The experimental protocols and data presented in this guide offer a valuable starting point for researchers and drug development professionals to initiate a thorough investigation of this promising chalcone derivative. Further studies are warranted to elucidate its specific biological activities and mechanisms of action.

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References

1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [[benchchem.com](https://www.benchchem.com)]

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